molecular formula C11H13N3O4S B12928088 2-Amino-4-(4-methoxyphenyl)-1-methyl-1H-imidazole-5-sulfonic acid CAS No. 921987-38-4

2-Amino-4-(4-methoxyphenyl)-1-methyl-1H-imidazole-5-sulfonic acid

Cat. No.: B12928088
CAS No.: 921987-38-4
M. Wt: 283.31 g/mol
InChI Key: XNUZTNJZFSQVKQ-UHFFFAOYSA-N
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Description

2-Amino-4-(4-methoxyphenyl)-1-methyl-1H-imidazole-5-sulfonic acid is a sulfonated imidazole derivative characterized by a methoxyphenyl substituent at position 4, a methyl group at position 1, and a sulfonic acid group at position 5 of the imidazole ring. Its CAS registry number is BD745866921987-38-4, and it is available commercially with a purity of 97% . The sulfonic acid group enhances its water solubility, while the methoxyphenyl moiety may influence electronic properties and biological interactions.

Properties

CAS No.

921987-38-4

Molecular Formula

C11H13N3O4S

Molecular Weight

283.31 g/mol

IUPAC Name

2-amino-5-(4-methoxyphenyl)-3-methylimidazole-4-sulfonic acid

InChI

InChI=1S/C11H13N3O4S/c1-14-10(19(15,16)17)9(13-11(14)12)7-3-5-8(18-2)6-4-7/h3-6H,1-2H3,(H2,12,13)(H,15,16,17)

InChI Key

XNUZTNJZFSQVKQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=C1N)C2=CC=C(C=C2)OC)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Multi-Component Condensation Approach

A widely used method for preparing 2-amino-substituted imidazoles involves a one-pot condensation of:

  • An appropriate aldehyde (4-methoxybenzaldehyde for the 4-(4-methoxyphenyl) substituent),
  • A nitrogen source (e.g., 1-methylimidazole or its precursor),
  • A sulfonating agent or sulfonic acid derivative to introduce the sulfonic acid group at position 5.

Catalysts and Conditions:

  • p-Toluenesulfonic acid (p-TSA) has been demonstrated as an effective catalyst for similar imidazole syntheses under solvent-free conditions at moderate temperatures (~80 °C), providing high yields and clean reactions.
  • The reaction proceeds via initial condensation of the aldehyde with the nitrogen source, followed by cyclization and sulfonation steps.

Example Reaction Conditions:

Component Amount (mmol) Catalyst Temperature Time Yield (%)
2-Aminobenzimidazole 1.0 p-TSA (10 mol%) 80 °C 30 min 90-92
4-Methoxybenzaldehyde 1.0 Solvent-free
Malononitrile (or equivalent) 1.0

Note: While malononitrile is used in related imidazole syntheses, for sulfonic acid substitution, a sulfonating agent or sulfonic acid derivative is introduced accordingly.

Metal-Catalyzed Cross-Coupling for Aryl Substitution

To install the 4-(4-methoxyphenyl) substituent at position 4 of the imidazole ring, Suzuki-Miyaura cross-coupling reactions are effective:

  • Starting from a halogenated imidazole intermediate (e.g., 4-bromo-1-methylimidazole-5-sulfonic acid),
  • Coupling with 4-methoxyphenyl boronic acid or ester,
  • Using palladium catalysts such as PdXPhosG2 with bases like K3PO4 in mixed solvents (1,4-dioxane/water),
  • Reaction temperatures around 80 °C for 4 hours followed by reductive workup with ammonium formate in methanol to complete the reaction.

Typical Reaction Setup:

Reagent Amount (mmol) Catalyst Base Solvent Temp (°C) Time (h) Yield (%)
4-Bromo-1-methylimidazole-5-sulfonic acid 0.25 PdXPhosG2 (12 mol%) K3PO4 (3 eq) 1,4-Dioxane/H2O 80 4 75-99
4-Methoxyphenyl boronic acid 0.25 Pd/C (12 mol%)

This method allows for high regioselectivity and functional group tolerance, crucial for the methoxyphenyl substituent.

Sulfonation of Imidazole Derivatives

The introduction of the sulfonic acid group at position 5 can be achieved by:

  • Direct sulfonation of the imidazole ring using sulfonating agents such as chlorosulfonic acid or sulfur trioxide complexes under controlled temperature to avoid ring degradation.
  • Alternatively, starting from sulfonated precursors or using sulfonic acid-containing building blocks in the initial condensation step.

The sulfonation step requires careful control of reaction time and temperature to ensure selective substitution at the 5-position without affecting other functional groups.

Summary Table of Preparation Methods

Step Methodology Key Reagents/Catalysts Conditions Yield Range (%) Notes
Imidazole core formation Multi-component condensation 4-Methoxybenzaldehyde, p-TSA catalyst Solvent-free, 80 °C, 30 min 90-92 Environmentally benign, high selectivity
Aryl substitution at C-4 Suzuki-Miyaura cross-coupling PdXPhosG2, 4-methoxyphenyl boronic acid 1,4-Dioxane/H2O, 80 °C, 4 h 75-99 High regioselectivity, mild conditions
Sulfonic acid group installation Sulfonation or sulfonic acid precursor Chlorosulfonic acid or SO3 complexes Controlled temp, time Variable Requires careful control to avoid side reactions

Research Findings and Practical Considerations

  • The use of p-toluenesulfonic acid as a catalyst in solvent-free conditions offers a green and efficient route to substituted imidazoles with amino groups, compatible with various aldehydes including aromatic ones bearing methoxy substituents.
  • Palladium-catalyzed cross-coupling is a robust method for introducing the 4-(4-methoxyphenyl) substituent, with high yields and tolerance to functional groups, enabling late-stage diversification.
  • Sulfonation steps must be optimized to prevent over-sulfonation or ring degradation; mild sulfonating agents and controlled reaction parameters are recommended.
  • The combination of these methods allows for modular synthesis of the target compound with high purity and yield, suitable for further applications in medicinal chemistry or materials science.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-methoxyphenyl)-1-methyl-1H-imidazole-5-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-Amino-4-(4-methoxyphenyl)-1-methyl-1H-imidazole-5-sulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-methoxyphenyl)-1-methyl-1H-imidazole-5-sulfonic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-Amino-4-(4-fluorophenyl)-1H-imidazol-5-yl Nicotinonitrile (A2)

  • Structure: Contains a nicotinonitrile group instead of sulfonic acid, with a 4-fluorophenyl substituent at position 4 and a mercapto-methyl-phenyl group at position 6 .
  • Biological Activity: Studied for anti-breast cancer activity (MCF-7 cell line) using DFT-QSAR models.
  • Key Difference : The absence of a sulfonic acid group reduces solubility but introduces a nitrile moiety, which may enhance metabolic stability.

5-(4-Fluorophenyl)-1H-imidazol-2-amine Derivatives

  • Example: PF-03491165 (CAS: 950741-95-4) features a cyclopropyl group, fluorobenzyl carbamoyl, and heptanoic acid chain. Molecular weight: 513.53 .
  • Application : Targets enzymes like PI4KA, with the fluorophenyl group enhancing lipophilicity and membrane permeability compared to the methoxyphenyl-sulfonic acid derivative .

Imidazole Derivatives with Varied Substituents

2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole

  • Structure : Replaces the sulfonic acid group with a trifluoromethyl group. Molecular weight: 242.20; XLogP3: 2.6 .
  • Properties : The trifluoromethyl group increases hydrophobicity (higher XLogP3) compared to the sulfonic acid analog, favoring blood-brain barrier penetration but reducing aqueous solubility .

2-Amino-4-(4-bromophenyl) Thiazole

  • Structure : Thiazole core instead of imidazole, with a bromophenyl substituent.
  • Application : Used in enzyme inhibition studies (e.g., lactoperoxidase), highlighting the role of halogen atoms in modulating reactivity .

Dihydroimidazolone and Benzimidazole Analogs

2-Amino-5-(4-methoxyphenyl)-dihydroimidazol-4-one

  • Structure : Dihydroimidazolone ring with dual methoxyphenyl groups (CAS: 1354916-63-4).

GSK-A1

  • Structure: Benzimidazole core with sulfonamide and morpholinophenyl groups (CAS: 1416334-69-4). Molecular weight: 574.63 .
  • Application : Targets PI4KA, demonstrating how extended aromatic systems (benzimidazole vs. imidazole) enhance receptor affinity but may complicate synthesis .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight XLogP3 Biological Activity (Example)
Target Compound Imidazole 4-(4-MeOPh), 1-Me, 5-SO3H - - Not reported
A2 (Nicotinonitrile analog) Imidazole 4-(4-FPh), 6-mercapto-methyl-phenyl - - MCF-7 inhibition (−8.7 kcal/mol)
PF-03491165 Imidazole Cyclopropyl, fluorobenzyl, heptanoate 513.53 - PI4KA inhibition
2-(4-MeOPh)-5-(CF3)-1H-imidazole Imidazole 5-CF3, 4-(4-MeOPh) 242.20 2.6 N/A
2-Amino-4-(4-BrPh) Thiazole Thiazole 4-BrPh - - Lactoperoxidase inhibition

Key Research Findings and Trends

Sulfonic Acid vs. Other Groups : Sulfonic acid improves solubility but limits membrane permeability. Trifluoromethyl or nitrile groups balance hydrophobicity for CNS targets .

Substituent Effects : Electron-withdrawing groups (e.g., fluorine, bromine) enhance enzyme binding via halogen bonds, while methoxy groups donate electrons for π-π stacking .

Ring Modifications : Thiazoles and dihydroimidazolones offer structural diversity but may reduce thermal stability compared to imidazoles .

Biological Activity

2-Amino-4-(4-methoxyphenyl)-1-methyl-1H-imidazole-5-sulfonic acid, also known as a sulfonic acid derivative of imidazole, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes both nitrogen and sulfur atoms, contributing to its diverse interactions in biological systems.

Molecular Formula: C11H13N3O4S
Molecular Weight: 283.31 g/mol
CAS Number: 921987-38-4
IUPAC Name: 2-amino-5-(4-methoxyphenyl)-3-methylimidazole-4-sulfonic acid

PropertyValue
Molecular FormulaC11H13N3O4S
Molecular Weight283.31 g/mol
CAS No.921987-38-4
IUPAC Name2-amino-5-(4-methoxyphenyl)-3-methylimidazole-4-sulfonic acid
InChI KeyXNUZTNJZFSQVKQ-UHFFFAOYSA-N

The biological activity of 2-Amino-4-(4-methoxyphenyl)-1-methyl-1H-imidazole-5-sulfonic acid is primarily attributed to its ability to modulate enzyme activity and interact with various molecular targets. The compound may influence several biological pathways, including those related to inflammation and cancer progression.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , making it a candidate for further studies in the development of new antibiotics. Its mechanism likely involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival.

Anticancer Effects

Preliminary studies suggest potential anticancer properties , particularly through the inhibition of specific signaling pathways involved in tumor growth. The compound's ability to induce apoptosis in cancer cells has been noted, although further investigation is required to fully elucidate these effects.

Case Studies

  • Antimicrobial Activity Study
    • A study evaluated the antimicrobial efficacy of various imidazole derivatives, including 2-Amino-4-(4-methoxyphenyl)-1-methyl-1H-imidazole-5-sulfonic acid. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound for antibiotic development .
  • Anticancer Research
    • In vitro studies demonstrated that this compound could inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. Mechanistic studies revealed that it modulates key proteins involved in cell survival pathways .

Comparative Analysis

The biological activity of 2-Amino-4-(4-methoxyphenyl)-1-methyl-1H-imidazole-5-sulfonic acid can be compared with other similar compounds:

Compound NameBiological Activity
2-Methoxy-5-(phenylamino)methylphenolAntimicrobial
4-(4-Methoxyphenyl)amino)methyl-N,N-dimethylanilineAntitumor

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 2-amino-4-(4-methoxyphenyl)-1-methyl-1H-imidazole-5-sulfonic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via condensation reactions using substituted imidazole precursors. For example, refluxing ethanolic KOH with intermediates like 4-(4-methoxyphenyl)imidazole derivatives, followed by sulfonation (e.g., using chlorosulfonic acid) . Optimization involves adjusting reaction time (8–12 hours), solvent polarity (ethanol vs. acetone), and acidification protocols (dilute HCl) to precipitate the product. Yield improvements (60–75%) are achieved by controlling stoichiometry and avoiding over-oxidation.

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

  • Methodology : Use a combination of NMR (¹H/¹³C), FTIR, and high-resolution mass spectrometry. The sulfonic acid group is confirmed via IR absorption at 1040–1150 cm⁻¹ (S=O stretching) and ¹H NMR shifts for aromatic protons (δ 6.8–7.4 ppm, integrating methoxyphenyl substituents). Crystallization in acetone/water mixtures followed by X-ray diffraction (SHELX refinement) resolves ambiguities in tautomeric forms .

Q. What purification strategies are recommended for removing byproducts like unreacted sulfonic acid derivatives?

  • Methodology : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) effectively separates sulfonic acid impurities. Recrystallization in polar aprotic solvents (e.g., DMF/water) enhances purity (>98%) by exploiting differential solubility of sulfonate vs. imidazole intermediates .

Advanced Research Questions

Q. How do hydrogen-bonding networks in the crystal lattice influence the compound’s stability and solubility?

  • Methodology : Graph set analysis (Etter’s formalism) reveals that the sulfonic acid group forms R₂²(8) motifs with adjacent imidazole NH groups, stabilizing the lattice. Solubility in polar solvents (e.g., DMSO) correlates with disrupted hydrogen bonding, validated via thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Q. What contradictions exist in reported crystallographic data for analogous imidazole-sulfonic acid derivatives, and how can they be resolved?

  • Methodology : Discrepancies in unit cell parameters (e.g., ±0.5 Å in a -axis) arise from polymorphism or solvent inclusion. High-resolution synchrotron data (λ = 0.7 Å) paired with SHELXL refinement (TWIN/BASF commands) resolve twinning issues. Comparative analysis of datasets from and shows how fluorophenyl vs. methoxyphenyl substituents alter packing .

Q. How does the methoxyphenyl substituent affect electronic properties and reactivity in catalytic or biological assays?

  • Methodology : Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal that the electron-donating methoxy group lowers the imidazole ring’s π-π* transition energy (UV-Vis λmax shift from 280 nm to 310 nm). Electrochemical studies (cyclic voltammetry) show enhanced redox activity at −0.5 V vs. Ag/AgCl, relevant for designing charge-transfer complexes .

Q. What role does the sulfonic acid group play in stabilizing zwitterionic forms under physiological pH conditions?

  • Methodology : Potentiometric titration (pH 2–12) identifies pKa values for sulfonic acid (∼1.2) and imidazole NH (∼6.8). Zwitterionic dominance at pH 4–6 is confirmed via ¹H NMR titration (deuterated PBS buffer), with downfield shifts (+0.3 ppm) for NH protons. Molecular dynamics simulations (AMBER) predict hydration shell stability .

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